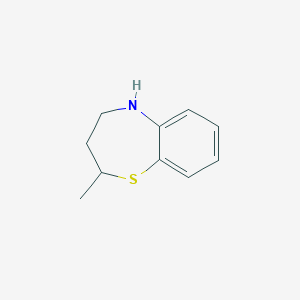

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Descripción general

Descripción

The compound 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a derivative of the 1,5-benzothiazepine class, which is a heterocyclic compound containing a seven-membered ring consisting of benzene fused to a thiazepine ring. These compounds are of significant interest due to their diverse pharmacological properties and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,3-dihydro-1,5-benzothiazepines, which are closely related to the target compound, can be achieved through a domino process involving a Michael addition of 2-aminothiophenols to chalcones, followed by in situ cyclization. This method has been shown to yield up to 98% under neutral conditions . Another approach for synthesizing related compounds involves the reaction of 2-hydroxychalcones with 2-aminothiophenol, either in hot ethanol with piperidine or in hot toluene with trifluoroacetic acid . Additionally, a one-pot synthesis method for tetrahydro-1,5-benzodiazepine derivatives has been developed using aromatic diamine, Meldrum's acid, and an isocyanide, which may offer insights into alternative synthesis pathways for the target compound .

Molecular Structure Analysis

The molecular structure of a related compound, 1,1-Dichloro-la-(4-Methoxyphenyl)-3-Methyl-1,1a,2,3-Tetrahydro-Azirino[2,1-d][1,5]benzothiazepine, has been determined using X-ray diffraction. This compound crystallizes in the orthorhombic space group Pbca, with specific lattice parameters provided, which could be indicative of the structural characteristics of the target compound .

Chemical Reactions Analysis

The reactivity of tetrahydro-1,4-benzothiazepines has been explored, showing that these compounds can undergo nucleophilic substitutions with Grignard reagents, triethyl phosphite, sodium borohydride, and silyl enol ether to yield novel derivatives . Furthermore, tetrahydro-1,4-benzothiazepines can react with activated alkynes in methanol, leading to ring expansion and the formation of benzothiazonine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-benzothiazepine derivatives have been characterized by various analytical and spectral methods, including UV, IR, 1H NMR, and MS data. These compounds have been evaluated for their antimicrobial, anticonvulsant, anti-inflammatory, and diuretic activities, suggesting a broad spectrum of biological activities that could be relevant to the target compound . Additionally, the cytotoxic effects of some 1,5-benzodiazepine derivatives have been assessed in vitro, which may provide insights into the potential therapeutic applications of the target compound .

Aplicaciones Científicas De Investigación

Pharmacological Profile and Synthetic Methods

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine belongs to the 1,5-benzothiazepine class, which includes compounds noted for their diverse bioactivities, making them significant in drug research. These derivatives are known for their roles in various pharmacological applications due to their action against different families of targets. The biological activities associated with this class include coronary vasodilation, tranquilization, antidepressant effects, antihypertensive properties, and calcium channel blocking. The wide range of synthetic methods for their preparation and chemical transformations underlines their importance in medicinal chemistry, providing a foundation for developing new compounds with enhanced efficacy and safety (Dighe et al., 2015). Further, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, amyloid imaging agents, and anticancer properties, underscoring their potential in lead discovery and drug development (Khasimbi et al., 2021).

Synthetic Aspects and Biological Activities

The synthetic aspects of 1,5-benzothiazepines, including 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, involve the use of o-phenylenediamine as a precursor, highlighting the significant approaches developed over the past decades for their synthesis. This indicates the ongoing research efforts to explore novel and efficient methods for producing these biologically active moieties, which play a crucial role in biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects (Teli et al., 2023).

Safety And Hazards

Direcciones Futuras

While the specific future directions for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine are not mentioned in the search results, it’s worth noting that related fused heterocyclic systems based on the azepine ring, such as azepino[4,5-b]indoles, benzofuro[2,3-c]azepines, and benzothieno[2,3-c]azepines, can be considered as promising structural analogs of 2,3-benzodiazepines in drug design .

Propiedades

IUPAC Name |

2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDQDOJJBDXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403705 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

CAS RN |

19197-44-5 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)

![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)